3-Amino-3-(quinolin-2-yl)propan-1-ol
Description
Contextualization within Quinolyl-Substituted Amino Alcohol Frameworks
The molecule is best understood as a member of the quinolyl-substituted amino alcohol family. This framework is a cornerstone for developing sophisticated ligands and catalysts due to the distinct electronic and steric properties contributed by each component.
The quinoline (B57606) moiety, a bicyclic aromatic heterocycle, is a prevalent feature in the design of chiral ligands. Its rigid structure and the presence of a nitrogen atom make it an excellent coordinating agent for a variety of metal centers. Quinoline-based ligands are integral to many catalytic systems used in organic synthesis. thieme-connect.comresearchgate.net The synthesis of these ligands often involves building upon the quinoline scaffold, attaching other functional groups that can steer the stereochemical outcome of a reaction. thieme-connect.comresearchgate.net The electronic properties of the quinoline ring can be tuned through substitution, which in turn influences the catalytic activity of the resulting metal complex. This adaptability makes quinoline a versatile building block in the development of catalysts for reactions like asymmetric hydrogenation, cycloadditions, and carbon-carbon bond-forming reactions. researchgate.net
Chiral amino alcohols are a privileged class of compounds in asymmetric synthesis. rsc.org Their ability to form stable chelate rings with metal centers, through the coordination of both the amino and hydroxyl groups, is fundamental to their function as chiral ligands. This chelation creates a rigid and well-defined chiral environment around the metal, enabling high levels of enantioselectivity in catalytic reactions. rsc.org These scaffolds are employed in a wide range of asymmetric transformations, including the addition of organozinc reagents to aldehydes and the reduction of ketones. rsc.org Furthermore, optically active 3-amino-1-propanol derivatives serve as crucial building blocks for the synthesis of various pharmaceutical intermediates and bioactive molecules. google.com
Structural Features and Stereochemical Considerations
The specific arrangement of atoms and functional groups in 3-Amino-3-(quinolin-2-yl)propan-1-ol dictates its chemical behavior and potential applications. Its stereochemistry is a particularly important aspect.
The structure of this compound contains a single stereocenter at the carbon atom at position 3 (C3). This carbon is bonded to four different substituents: a hydrogen atom, an amino group (-NH2), a quinolin-2-yl group, and a 2-hydroxyethyl group (-CH2CH2OH). The presence of this chiral center means the compound can exist as two non-superimposable mirror images, known as enantiomers. nih.gov These stereoisomers are designated based on the Cahn-Ingold-Prelog priority rules as either (R) or (S).
Table 1: Potential Stereoisomers of this compound
| Stereoisomer Name | Configuration |
| (R)-3-Amino-3-(quinolin-2-yl)propan-1-ol | R |
| (S)-3-Amino-3-(quinolin-2-yl)propan-1-ol | S |
| (rac)-3-Amino-3-(quinolin-2-yl)propan-1-ol (racemic mixture) | R and S |
Overview of Research Trajectories Pertaining to the Compound and its Derivatives
While specific research on this compound is not extensively documented, the research trajectories for its derivatives and analogous compounds are well-established. These trajectories primarily follow two paths: medicinal chemistry and asymmetric catalysis.
In medicinal chemistry, 3-amino-3-arylpropan-1-ol derivatives are explored for their potential biological activities. Studies on related structures have identified compounds with significant anti-inflammatory, immunomodulating, and antimalarial properties. nih.govnih.gov Research in this area would involve the synthesis of analogues of this compound and screening them for various biological activities.
In the field of asymmetric catalysis, the focus is on utilizing the chiral nature of the compound. Research would involve synthesizing the enantiomerically pure (R) and (S) forms of the molecule to be used as ligands for transition metals. researchgate.netmdpi.com The resulting chiral metal complexes would then be tested as catalysts in a variety of asymmetric reactions to evaluate their efficiency and enantioselectivity. thieme-connect.comrsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-amino-3-quinolin-2-ylpropan-1-ol |
InChI |
InChI=1S/C12H14N2O/c13-10(7-8-15)12-6-5-9-3-1-2-4-11(9)14-12/h1-6,10,15H,7-8,13H2 |
InChI Key |
FLHDAEVHGAJPQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(CCO)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Amino 3 Quinolin 2 Yl Propan 1 Ol
Stereoselective Synthesis Pathways
Achieving high levels of stereoselectivity in the synthesis of 3-amino-3-(quinolin-2-yl)propan-1-ol is paramount for its potential applications. This can be accomplished through several distinct strategies, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalysis.
Asymmetric Catalytic Approaches
Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Transition metal catalysis, mediated by chiral ligands, is a powerful tool for stereoselective transformations. A prominent strategy for the synthesis of this compound would involve the asymmetric hydrogenation or transfer hydrogenation of a suitable β-amino ketone precursor, 3-amino-1-hydroxy-3-(quinolin-2-yl)propan-1-one. Ruthenium and Rhodium complexes with chiral diamine or phosphine (B1218219) ligands are well-established catalysts for such reductions. liv.ac.uknih.gov
For instance, catalysts derived from Ru(II) and chiral N-monosulfonylated diamine ligands have shown exceptional efficiency and enantioselectivity in the hydrogenation of a wide array of quinoline (B57606) derivatives. nih.gov While often used to reduce the quinoline ring itself, analogous catalytic systems are highly effective for the reduction of ketones appended to heterocyclic systems. The reaction proceeds by coordinating the metal to the ketone, followed by a stereoselective hydride transfer from the metal complex or a hydrogen source like isopropanol (B130326) or formic acid. liv.ac.uk
Table 1: Hypothetical Asymmetric Transfer Hydrogenation of a β-Amino Ketone Precursor
| Entry | Catalyst (mol%) | Ligand | H-Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|---|
| 1 | [RuCl₂(p-cymene)]₂ (1) | (S,S)-TsDPEN | HCOOH/NEt₃ | CH₂Cl₂ | 40 | 95 | 98 |
| 2 | [RhCl₂(Cp*)]₂ (1) | (S,S)-TsDPEN | i-PrOH | Toluene | 60 | 92 | 96 |
| 3 | Ru(OTf)(p-cymene)((S,S)-TsDPEN) (2) | - | H₂ (20 bar) | MeOH | 50 | 98 | >99 |
Data in this table is illustrative and based on typical results for similar substrates.
Organocatalysis, the use of small chiral organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. For the synthesis of this compound, an asymmetric Mannich reaction represents a highly convergent and effective strategy. rsc.orgresearchgate.net This reaction would involve the condensation of quinoline-2-carbaldehyde, an amine (such as a protected ammonia (B1221849) equivalent), and a two-carbon nucleophile.
A particularly effective approach is the direct, three-component Mannich reaction catalyzed by a chiral Brønsted acid, such as a derivative of phosphoric acid, or a chiral amine, like proline and its derivatives. researchgate.net The catalyst activates the imine formed in situ from the aldehyde and amine, rendering it susceptible to enantioselective attack by a nucleophile, such as a silyl (B83357) enol ether of a protected ethanol (B145695) equivalent.
Table 2: Plausible Organocatalytic Asymmetric Mannich Reaction
| Entry | Catalyst (mol%) | Nucleophile | Amine Source | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | (R)-TRIP (10) | Silyl enol ether of acetate | p-Anisidine | Toluene | -20 | 85 | 95:5 | 94 |
| 2 | L-Proline (20) | Acetone | p-Anisidine | DMSO | RT | 78 | 90:10 | 92 |
| 3 | Cinchona-derived thiourea (B124793) (5) | Malonic acid half-thioester | N-Boc-imine | CH₂Cl₂ | 0 | 91 | >99:1 | 97 |
Data in this table is illustrative and based on typical results for similar substrates. nih.govnih.gov
Diastereoselective Synthesis through Chiral Auxiliary Control
The use of a chiral auxiliary is a robust and reliable method for controlling stereochemistry. diva-portal.org In this approach, a prochiral substrate is covalently attached to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.
A well-established method involves the use of Evans' oxazolidinone auxiliaries. For the synthesis of this compound, an N-acylated Evans auxiliary could undergo a diastereoselective aldol-type reaction with quinoline-2-carbaldehyde. The resulting β-hydroxy carbonyl adduct can then be converted to the target γ-amino alcohol through standard functional group manipulations, including the conversion of the hydroxyl group to an amino group via a stereoinvertive or retentive process.
The stereochemical outcome is dictated by the chelation of the Lewis acid catalyst (e.g., dibutylboron triflate) to the carbonyl groups of the auxiliary, which forces the enolate to adopt a specific conformation and directs the electrophilic attack of the aldehyde to one face of the enolate.
Enzyme-Mediated Biocatalytic Routes
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. A potential biocatalytic route to enantiopure this compound involves the stereoselective reduction of a β-amino ketone precursor using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH).
These enzymes, often from microorganisms like Saccharomyces cerevisiae (baker's yeast) or engineered sources, can exhibit exquisite enantioselectivity in the reduction of prochiral ketones. The reaction typically employs a co-factor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH), which is regenerated in situ using a sacrificial substrate like glucose or isopropanol. The high degree of selectivity arises from the specific three-dimensional arrangement of the enzyme's active site, which binds the substrate in a preferred orientation for hydride delivery.
Multi-Component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all reactants, are highly valued for their efficiency and convergence. purdue.edu A plausible MCR for the synthesis of this compound is a one-pot, three-component Mannich reaction, as alluded to in the organocatalysis section.
An alternative MCR could be a Povarov-type reaction, which is a formal aza-Diels-Alder reaction used to construct tetrahydroquinoline rings. organic-chemistry.org While not directly applicable to the synthesis of the acyclic side chain of the target molecule, modifications of this strategy could potentially be envisioned. For instance, a three-component reaction between quinoline-2-carbaldehyde, an amine, and a suitable dienophile could, in principle, lead to a related structure. However, the asymmetric Mannich reaction remains the most direct and well-precedented MCR approach for this target. researchgate.net
Exploration of Domino and Tandem Reaction Sequences
Domino and tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste. For the synthesis of complex structures like this compound, these strategies can streamline multi-step sequences.
One potential domino approach is a modification of the Friedländer annulation, a classic method for quinoline synthesis. A domino nitro reduction-Friedländer heterocyclization can be employed where a 2-nitrobenzaldehyde (B1664092) derivative is reduced in situ to the corresponding 2-aminobenzaldehyde (B1207257) using agents like iron in acetic acid. mdpi.com This intermediate can then react with a suitable β-keto alcohol or a protected equivalent in a one-pot sequence to construct the final quinoline amino alcohol structure. This avoids the isolation of potentially unstable 2-aminobenzaldehyde precursors. mdpi.com
Another strategy involves tandem reactions that build the amino alcohol side chain. For instance, a palladium-catalyzed tandem process for synthesizing β-amino alcohols has been reported, which combines the transfer hydrogenation of a nitroarene to an aniline (B41778) with the subsequent ring-opening of an epoxide. acs.org Adapting this, a nitro-substituted quinoline could be reduced and simultaneously reacted with a molecule like glycidol (B123203) to form the desired side chain. Copper-catalyzed domino reactions have also been developed to synthesize quinolines from enaminones and 2-halobenzaldehydes, involving a sequence of aldol (B89426) reaction, C(aryl)–N bond formation, and elimination. rsc.org
Table 1: Examples of Domino/Tandem Reactions in Heterocyclic Synthesis
| Reaction Type | Key Reactants | Catalyst/Reagents | Product Type | Ref. |
| Nitro Reduction-Friedländer | 2-Nitrobenzaldehyde, Active Methylene Compound | Fe/AcOH | Substituted Quinoline | mdpi.com |
| Dehydrogenative Coupling | 2-Aminobenzyl alcohol, Secondary Alcohol | Nickel Nanocatalyst | Substituted Quinoline | acs.org |
| Transfer Hydrogenation/Epoxide Opening | Nitroarene, Epoxide, Methanol (H-source) | Pd/C | β-Amino Alcohol | acs.org |
| Aldol-SNAr-Dehydration | 2-Arylacetamide, 2-Fluorobenzaldehyde derivative | Base (e.g., NaH) | Quinolin-2(1H)-one | rsc.org |
Green Chemistry Principles in Synthesis Optimization
Green chemistry principles are increasingly being integrated into the synthesis of quinoline derivatives to enhance sustainability. researchgate.net Key strategies include the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.
Ultrasound and Microwave Irradiation: Ultrasound-assisted synthesis has emerged as a powerful green tool, often leading to higher yields, greater product purity, and significantly reduced reaction times compared to conventional heating. nih.govrsc.orgmdpi.com This technique has been successfully applied to the synthesis of various quinoline derivatives, including a three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water using SnCl₂·2H₂O as a precatalyst. nih.gov Microwave irradiation is another energy-efficient method used to accelerate reactions, such as in the Friedländer annulation under solvent-free conditions. nih.gov
Green Catalysts and Solvents: The development of novel catalysts is central to green quinoline synthesis. Nanocatalysts, such as those based on nickel or iron oxides (e.g., nano-Fe₃O₄@SiO₂–SO₃H), offer high efficiency and can be easily recovered and reused, minimizing waste. rsc.orgnih.govresearchgate.net These have been effectively used in Friedländer reactions under solvent-free conditions or in green solvents like water. nih.govresearchgate.net The use of water or ethanol as a reaction medium, often facilitated by catalysts like p-toluenesulfonic acid (p-TSA), further enhances the environmental profile of these syntheses. tandfonline.com
Table 2: Green Synthetic Approaches for Quinoline Derivatives
| Method | Catalyst | Solvent | Key Advantages | Ref. |
| Ultrasound Irradiation | SnCl₂·2H₂O | Water | Rapid reaction, good yields | nih.gov |
| Microwave Irradiation | Ammonium (B1175870) Acetate | Water | Short reaction time (10-15 min) | tandfonline.com |
| Nanocatalysis | Nickel Nanoparticles | Solvent-free | High yields (85-96%), reusable catalyst | rsc.org |
| Nanocatalysis | nano-Fe₃O₄@SiO₂–SO₃H | Water | Mild conditions, moderate to excellent yields | tandfonline.com |
| Green Acid Catalysis | p-Toluenesulfonic acid (p-TSA) | Water | Minimal metal catalyst use | tandfonline.com |
Modification and Derivatization Approaches
The trifunctional nature of this compound (amino, hydroxyl, and quinoline groups) provides a versatile platform for structural modification and the development of new derivatives with tailored properties.
Synthesis of N-Functionalized Derivatives
The primary amino group is a key site for functionalization, commonly through acylation or sulfonylation reactions.
N-Acylation: The amino group can be readily acylated using carboxylic acids (with coupling agents), acid chlorides, or anhydrides to form amide derivatives. This approach has been used in the parallel synthesis of novel aminoquinolines, where an amino-scaffold was acylated with various polymer-bound carboxylic acids to generate a library of compounds. nih.gov
N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base like triethylamine (B128534) or pyridine (B92270) yields sulfonamide derivatives. nih.govresearchgate.net Quinoline-based sulfonamides are a well-established class of compounds. nih.gov The synthesis of these derivatives often involves the reaction of an aminoquinoline with a substituted benzenesulfonyl chloride. researchgate.net This modification can significantly alter the electronic and lipophilic properties of the parent molecule.
Table 3: Methods for N-Functionalization of Aminoquinolines
| Reaction | Reagent | Base/Catalyst | Functional Group Formed | Ref. |
| Acylation | Carboxylic Acid | Coupling Agent (e.g., TBTU) | Amide | nih.gov |
| Sulfonylation | Benzenesulfonyl Chloride | Triethylamine or Pyridine | Sulfonamide | nih.govresearchgate.net |
| Reductive Amination | Aldehyde/Ketone | Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | N/A |
| Alkylation | Alkyl Halide | Base (e.g., K₂CO₃) | Secondary/Tertiary Amine | N/A |
O-Functionalization for Ligand Design
The propanol (B110389) side chain's terminal hydroxyl group, in conjunction with the amino group and the quinoline nitrogen, makes the molecule an excellent candidate for a multidentate ligand in coordination chemistry. Chiral amino alcohols are widely used for the synthesis of various metal complexes. alfa-chemistry.com
The hydroxyl and amino groups can act as a bidentate ligand, coordinating to metal centers like Cu(II), Co(II), and Zn(II). alfa-chemistry.com Furthermore, the nitrogen atom of the quinoline ring can also participate in coordination, allowing the molecule to act as a tridentate ligand. This coordination can be achieved by reacting the amino alcohol with metal salts, such as acetates or chlorides, often in a refluxing solvent. alfa-chemistry.comresearchgate.net The resulting metal complexes have applications in areas such as asymmetric catalysis. Beyond direct coordination, the hydroxyl group can be derivatized to fine-tune the ligand's steric and electronic properties through reactions like etherification (e.g., Williamson ether synthesis) or esterification.
Exploration of Quinoline Ring Modifications
Electrophilic Aromatic Substitution: The quinoline ring undergoes electrophilic substitution primarily on the benzene (B151609) ring portion, as the pyridine ring is deactivated by the nitrogen atom. Reactions typically occur at the C5 and C8 positions. quimicaorganica.org Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂ or ICl). nih.govresearchgate.net These modifications introduce functional groups that can serve as handles for further derivatization.
Palladium-Catalyzed Cross-Coupling: For more precise modifications, especially on the pyridine ring, palladium-catalyzed cross-coupling reactions are invaluable. nih.gov If a halogen atom is first introduced onto the quinoline ring (e.g., at the C3 or C4 position), reactions like Suzuki (using boronic acids), Heck (using alkenes), and Sonogashira (using terminal alkynes) can be employed to form new carbon-carbon bonds. nih.govfiveable.me This allows for the attachment of a wide variety of aryl, vinyl, and alkynyl groups, dramatically expanding the structural diversity of the derivatives. nih.govsoton.ac.uk
Table 4: Representative Quinoline Ring Modification Reactions
| Reaction Type | Position(s) Targeted | Typical Reagents | Introduced Group | Ref. |
| Electrophilic Halogenation | C5, C8 (and others) | I₂, ICl, Br₂ | -I, -Br | nih.govnih.gov |
| Electrophilic Nitration | C5, C8 | HNO₃/H₂SO₄ | -NO₂ | quimicaorganica.org |
| Suzuki Coupling | Halogenated positions | Arylboronic acid, Pd catalyst | Aryl group | nih.gov |
| Heck Coupling | Halogenated positions | Alkene, Pd catalyst | Vinyl group | nih.gov |
Elucidation of Molecular Structure and Stereochemistry Through Advanced Spectroscopic and Diffraction Techniques
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 3-Amino-3-(quinolin-2-yl)propan-1-ol in solution. One-dimensional ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, while two-dimensional techniques are essential for unambiguous assignment.
Predicted ¹H NMR chemical shifts for the aliphatic chain are based on data from similar amino alcohol fragments. The protons of the -CH₂-CH₂-OH group would appear as complex multiplets, while the methine proton adjacent to the quinoline (B57606) ring and amino group would be a distinct multiplet. The aromatic protons of the quinoline moiety are expected to appear in the typical downfield region of approximately 7.5-8.5 ppm.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values and may vary based on solvent and experimental conditions.
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| 1 | -CH₂-OH | ~3.7 | ~60 |
| 2 | -CH₂- | ~1.9 | ~38 |
| 3 | -CH(NH₂) | ~4.5 | ~55 |
| Quinoline C2 | C | - | ~162 |
| Quinoline C3 | CH | ~7.6 | ~122 |
| Quinoline C4 | CH | ~8.1 | ~137 |
| Quinoline C5 | CH | ~7.8 | ~128 |
| Quinoline C6 | CH | ~7.5 | ~127 |
| Quinoline C7 | CH | ~7.7 | ~129 |
| Quinoline C8 | CH | ~8.0 | ~129 |
| Quinoline C4a | C | - | ~128 |
| Quinoline C8a | C | - | ~148 |
Two-dimensional NMR experiments are indispensable for confirming the complex structure of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Strong cross-peaks would be expected between the protons on adjacent carbons of the propanol (B110389) chain (H1-H2, H2-H3), establishing the connectivity of this aliphatic fragment. Correlations between the aromatic protons on the quinoline ring would also help in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link the proton signals of the propanol chain and the quinoline ring to their corresponding carbon atoms, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. Crucially, it would show a correlation from the methine proton at position 3 (H3) to the C2 carbon of the quinoline ring, confirming the attachment point of the propanol chain to the heterocycle.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. Correlations between the H3 proton and the H3' proton of the quinoline ring would help define the preferred rotational conformation around the C2-C3 bond.
As this compound is a chiral compound, NMR spectroscopy in the presence of a chiral shift reagent (CSR) can be used to distinguish between its enantiomers. CSRs, often lanthanide-based complexes, form diastereomeric complexes with the enantiomers of the analyte. This interaction leads to differential chemical shifts for the protons of the two enantiomers. By integrating the separated signals, typically of a well-resolved proton like the methine proton at position 3, the enantiomeric excess (ee) of a non-racemic sample can be accurately determined.
Vibrational Spectroscopy (Infrared and Raman)
The vibrational spectrum of this compound is dominated by the characteristic modes of its alcohol, amine, and quinoline functionalities. The analysis of quinoline derivatives often involves both experimental and theoretical (DFT) calculations to assign the complex vibrational modes. nih.gov
Interactive Table 2: Predicted Characteristic Vibrational Modes
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400 - 3200 | O-H and N-H stretching | Alcohol, Primary Amine |
| 3100 - 3000 | Aromatic C-H stretching | Quinoline |
| 2950 - 2850 | Aliphatic C-H stretching | Propanol chain |
| 1620 - 1580 | N-H bending (scissoring) | Primary Amine |
| 1600 - 1450 | C=C and C=N ring stretching | Quinoline |
| 1470 - 1430 | C-H bending (scissoring) | -CH₂- |
| 1150 - 1050 | C-O stretching | Primary Alcohol |
| 1100 - 1000 | C-N stretching | Amine |
| 900 - 675 | Aromatic C-H out-of-plane bending | Quinoline |
Subtle variations in the fingerprint region (below 1500 cm⁻¹) of the IR and Raman spectra can offer insights into the molecule's conformational preferences. Different rotational isomers (rotamers) around the C-C single bonds of the propanol chain can give rise to distinct vibrational frequencies. By comparing experimental spectra with those predicted from computational models of different conformers, it is possible to deduce the most stable conformation of the molecule in the solid state or in solution. For quinoline derivatives, Raman spectroscopy is particularly useful due to the strong signals from the highly polarizable aromatic ring system. researchgate.net
Mass Spectrometry for Structural Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of this compound and for deducing its structure through analysis of fragmentation patterns.
Using a high-resolution mass spectrometer (such as TOF-MS), the molecular ion ([M+H]⁺ in ESI) can be measured with high accuracy, confirming the molecular formula C₁₂H₁₄N₂O. nih.gov The fragmentation of the molecular ion under techniques like collision-induced dissociation (CID) provides structural information. The fragmentation of quinoline itself typically involves the loss of HCN. rsc.orgresearchgate.net For amino alcohols, common fragmentation pathways include the loss of water and cleavage adjacent to the functional groups. nih.govlibretexts.org
A plausible fragmentation pathway for this compound would involve:
Loss of H₂O: A common fragmentation for alcohols, leading to an ion at [M+H - 18]⁺.
Loss of the CH₂OH group: Cleavage of the C1-C2 bond could result in the loss of a hydroxymethyl radical, though loss of formaldehyde (B43269) (CH₂O) is also possible.
Alpha-cleavage: Cleavage of the C2-C3 bond is likely, generating a stable quinolin-2-yl(amino)methyl cation. This fragment, [C₁₀H₉N₂]⁺, would be a prominent peak.
Quinoline-based fragments: Further fragmentation would likely lead to ions characteristic of the quinoline ring system.
Interactive Table 3: Predicted Key Mass Spectrometry Fragments (ESI+)
| Predicted m/z | Proposed Ion Formula | Proposed Fragmentation Pathway |
|---|---|---|
| 203.12 | [C₁₂H₁₅N₂O]⁺ | [M+H]⁺ (Protonated Molecule) |
| 185.11 | [C₁₂H₁₃N₂]⁺ | [M+H - H₂O]⁺ |
| 157.08 | [C₁₀H₉N₂]⁺ | Alpha-cleavage at C2-C3 bond |
| 130.07 | [C₉H₈N]⁺ | Quinoline cation fragment |
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique provides precise coordinates for each atom in the crystal lattice, revealing bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, this analysis is invaluable for establishing its absolute configuration and understanding its conformational preferences and intermolecular interactions in the solid state.
Since this compound contains a stereocenter at the carbon atom bonded to the amino group, the quinoline ring, and the ethyl alcohol moiety, it can exist as two enantiomers (R and S). Single-crystal X-ray diffraction of a sample resolved into a single enantiomer, or as a salt with a chiral counter-ion of known configuration, allows for the unambiguous determination of the absolute configuration. This is typically achieved through the analysis of anomalous dispersion effects, leading to the assignment of the correct R or S configuration to the chiral center. researchgate.net
The diffraction data reveals the preferred conformation of the molecule in the crystal. This includes the orientation of the flexible propanol side chain relative to the rigid quinoline ring system. Of particular interest are the intramolecular and intermolecular hydrogen bonds that stabilize the crystal structure. The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors, while the nitrogen atom of the quinoline ring and the hydroxyl oxygen are potential acceptors. An intramolecular hydrogen bond might exist between the hydroxyl group and the amino group, influencing the side chain's conformation. iucr.org In the crystal lattice, molecules are linked together through a network of intermolecular hydrogen bonds, often forming chains, sheets, or more complex three-dimensional architectures. nih.govresearchgate.net
Table 2: Potential Hydrogen Bond Interactions in Crystalline this compound
| Donor (D-H) | Acceptor (A) | Type of Interaction | Potential Motif |
|---|---|---|---|
| O-H | N (amino) | Intramolecular | S(5) ring |
| N-H | O (hydroxyl) | Intermolecular | Chain/Dimer |
| O-H | N (quinoline) | Intermolecular | Chain/Sheet |
| N-H | N (quinoline) | Intermolecular | Chain/Sheet |
Note: This table lists potential interactions. The actual network is determined by experimental crystallographic data.
Lack of Publicly Available Research Prevents a Detailed Analysis of this compound Coordination Chemistry
A thorough and extensive search of scientific databases and scholarly literature has revealed a significant absence of published research specifically detailing the coordination chemistry of the compound this compound. While research exists on the coordination behavior of simpler related molecules, such as 3-amino-1-propanol and various quinoline-based Schiff base ligands, there is no specific data available for the title compound. bendola.combepls.comrsc.org
This lack of specific literature makes it impossible to provide a scientifically accurate and detailed analysis of its properties as a polydentate ligand, its potential coordination modes, or the synthesis and characterization of its metal complexes as requested. Key information regarding its interactions with various transition metals, the influence of its stereochemistry on complex formation, and established synthetic methodologies are not present in the public domain.
Information is available for structural isomers, such as 3-Amino-2-methyl-2-(quinolin-3-yl)propan-1-ol, but this does not extend to its coordination chemistry. guidechem.com Similarly, studies on other amino alcohols and quinoline derivatives provide a general context for how the functional groups might behave, but direct extrapolation to the specific ligand this compound would be speculative and not based on verified research findings. rsc.orgrsc.org
Without dedicated studies on this compound, any discussion on the application of Hard/Soft Acid-Base (HSAB) principles to its coordination sites, its chelation possibilities, or specific synthetic methods for its metal complexes would be purely theoretical.
Therefore, the generation of a detailed, research-based article focusing solely on the coordination chemistry of this compound cannot be fulfilled at this time.
Coordination Chemistry of 3 Amino 3 Quinolin 2 Yl Propan 1 Ol As a Polydentate Ligand
Synthesis and Characterization of Metal Complexes
Complexes with Transition Metals (e.g., Cu, Zn, Pd, Ru, Ni, Co, Pt, Rh)
Spectroscopic Characterization of Complexes (NMR, IR, UV-Vis, EPR)
No spectroscopic data for metal complexes of 3-Amino-3-(quinolin-2-yl)propan-1-ol are available in the current body of scientific literature. Characterization of such complexes would be essential to understand the coordination environment of the metal ion and the binding mode of the ligand. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Electron Paramagnetic Resonance (EPR) spectroscopy would provide critical insights.
For instance, NMR spectroscopy could elucidate the structure of diamagnetic complexes in solution, while IR spectroscopy could indicate the coordination of the amino and hydroxyl groups by observing shifts in their characteristic vibrational frequencies. UV-Vis spectroscopy would be expected to reveal changes in the electronic transitions of the quinoline (B57606) chromophore upon complexation, and EPR spectroscopy would be a key tool for characterizing any paramagnetic complexes formed.
Complexes with Main Group and Lanthanide Metals
Research on the coordination of this compound with main group and lanthanide metals has not been reported. The hard-soft acid-base (HSAB) principle would predict that the nitrogen and oxygen donor atoms of this ligand would favor coordination with a range of main group and lanthanide metal ions. The larger ionic radii of lanthanide ions could potentially accommodate coordination with multiple donor sites of the ligand, possibly leading to complexes with high coordination numbers and interesting photoluminescent properties.
Thermodynamic and Kinetic Stability of Metal Complexes
Ligand Binding Affinities and Stability Constants
Without experimental data, the ligand binding affinities and stability constants for metal complexes of this compound are unknown. The chelate effect, resulting from the multidentate nature of the ligand, would be expected to lead to the formation of thermodynamically stable complexes. The stability of these complexes would also be influenced by factors such as the nature of the metal ion, the solvent system, and the pH of the solution. Quantitative determination of stability constants, typically through techniques like potentiometric or spectrophotometric titrations, is a necessary step to understand the strength of the metal-ligand interactions.
Kinetic Studies of Ligand Exchange and Complex Formation
No kinetic studies on ligand exchange or complex formation involving this compound have been documented. Such studies would provide insight into the lability or inertness of the metal complexes. The rates of ligand substitution are critical for understanding the mechanism of complex formation and for the potential application of these complexes in areas such as catalysis or as therapeutic agents.
Catalytic Applications of 3 Amino 3 Quinolin 2 Yl Propan 1 Ol Based Metal Complexes
Asymmetric Catalysis
The inherent chirality of 3-Amino-3-(quinolin-2-yl)propan-1-ol makes its metal complexes prime candidates for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The quinoline (B57606) nitrogen and the amino and alcohol functionalities provide a versatile coordination environment for a variety of transition metals.
Enantioselective Transformations (e.g., Hydrogenation, Oxidation, C-C Bond Formation)
Although specific examples involving this compound are not prominently documented, related quinoline-amino alcohol ligands have been successfully employed in a range of enantioselective reactions. For instance, chiral ligands containing a quinoline motif, synthesized from chiral amino alcohols, are known to be effective in asymmetric catalysis. These ligands, when complexed with metals such as ruthenium, rhodium, or iridium, are anticipated to be active in asymmetric hydrogenation of prochiral ketones and olefins.
In the realm of asymmetric oxidation , manganese and copper complexes are of particular interest. While direct data is unavailable for the target ligand, manganese complexes with other chiral nitrogen-containing ligands have shown high efficiency in the oxidation of secondary alcohols. Similarly, chiral copper(II) complexes of amino alcohols have been utilized in asymmetric nitroaldol (Henry) reactions, a fundamental carbon-carbon bond-forming reaction.
Palladium complexes are workhorses in C-C bond formation. While studies on palladium complexes with quinolinylaminophosphonates have been reported, demonstrating the coordinating ability of the quinoline nitrogen, specific applications in asymmetric C-C coupling with this compound remain an area for future exploration.
Mechanistic Insights into Chiral Induction
The mechanism of chiral induction by such ligands generally involves the formation of a well-defined chiral pocket around the metal center. The stereochemistry of the final product is dictated by the steric and electronic interactions between the substrate and the ligand in the transition state. The quinoline group can provide significant steric bulk and also participate in π-stacking interactions, which can be crucial for differentiating between the two enantiotopic faces of a prochiral substrate. The amino and hydroxyl groups, upon coordination to the metal, create a rigid chelate ring, further restricting the conformational flexibility of the catalyst and enhancing enantioselectivity.
Influence of Ligand Design on Enantioselectivity and Activity
The catalytic performance of metal complexes is highly dependent on the ligand's structure. For this compound, modifications at several positions could be envisaged to fine-tune its properties. For example, substitution on the quinoline ring could alter the electronic properties and steric hindrance of the catalyst. Changes to the amino or alcohol groups, such as N-alkylation or O-silylation, would also impact the coordination geometry and the nature of the chiral environment. The development of a library of such ligands would be essential to optimize the catalyst for a specific transformation, balancing high activity with excellent enantioselectivity.
Oxidation and Reduction Catalysis
Beyond asymmetric transformations, metal complexes of this compound are expected to exhibit activity in general oxidation and reduction catalysis.
Catalytic Activity in Organic Oxidations (e.g., Alcohols, Alkenes)
Manganese complexes are well-known for their ability to catalyze the oxidation of various organic substrates. Although specific data for our ligand of interest is absent, manganese complexes with other N-tetradentate ligands have been shown to be effective in the oxidation of both primary and secondary alcohols to the corresponding aldehydes and ketones, often using environmentally benign oxidants like hydrogen peroxide. It is plausible that a manganese complex of this compound would exhibit similar reactivity.
Reductive Transformations (e.g., Carbonyl Reduction)
In the context of reductive transformations, ruthenium and rhodium complexes are particularly relevant. Chiral diamine ligands, which share structural similarities with amino alcohols, have been extensively used in the asymmetric transfer hydrogenation of ketones and imines. A ruthenium or rhodium complex of this compound could potentially catalyze the reduction of carbonyl compounds, although its efficiency and selectivity would need to be experimentally determined.
Cross-Coupling Reactions and C-H Activation
The quinoline ring system is a prominent structural motif in ligands used for various transition-metal-catalyzed reactions. uni.lu The nitrogen atom in the quinoline can coordinate to a metal center, and substituents on the quinoline ring can electronically and sterically tune the properties of the catalyst.
Suzuki, Heck, Sonogashira, and Buchwald-Hartwig Type Reactions
While extensive research has been conducted on the use of various quinoline derivatives as ligands in cross-coupling reactions, specific studies detailing the application of this compound-based metal complexes in Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig reactions are not prominently available in the current body of scientific literature. In principle, the bidentate N,O-ligation of the this compound to a metal such as palladium could form a stable precatalyst. The quinoline nitrogen and the amino or hydroxyl group could potentially stabilize the active catalytic species, influencing its reactivity and longevity.
For context, related quinoline-containing ligands have shown utility in such transformations. For example, complexes of palladium with other amino-quinoline derivatives have been explored as catalysts for Suzuki-Miyaura coupling, demonstrating the potential of this class of ligands. However, without specific experimental data for this compound, any discussion of its efficacy in these named reactions remains speculative.
Table 1: Hypothetical Performance of a Pd-3-Amino-3-(quinolin-2-yl)propan-1-ol Complex in Cross-Coupling Reactions (Illustrative)
| Reaction Type | Aryl Halide | Coupling Partner | Product | Hypothetical Yield (%) |
| Suzuki-Miyaura | 4-Iodoanisole | Phenylboronic acid | 4-Methoxybiphenyl | Data not available |
| Heck | Bromobenzene | Styrene | Stilbene | Data not available |
| Sonogashira | Iodobenzene | Phenylacetylene | Diphenylacetylene | Data not available |
| Buchwald-Hartwig | 4-Chlorotoluene | Aniline (B41778) | N-(p-tolyl)aniline | Data not available |
This table is for illustrative purposes only, as no specific experimental data for these reactions catalyzed by this compound complexes has been found in the reviewed literature.
Site-Selective C-H Functionalization
The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and directing groups play a crucial role in achieving site selectivity. The 8-aminoquinoline (B160924) moiety is a well-established and powerful directing group for the functionalization of C-H bonds at various positions. nih.gov The nitrogen of the quinoline and the amino group can coordinate to a transition metal, bringing the catalytic center in proximity to specific C-H bonds, thereby facilitating their activation.
While the directing group is typically attached to the substrate, the use of a ligand that can promote C-H activation is also a viable strategy. In the case of this compound, the quinoline nitrogen could potentially direct the functionalization of C-H bonds on a substrate that coordinates to the metal center. However, there is a lack of specific published research demonstrating the utility of metal complexes of this compound in catalyzing site-selective C-H functionalization reactions. Theoretical studies or future experimental work would be needed to explore this potential application.
Polymerization Catalysis
The design of ligands for transition metal catalysts is critical in controlling the process of polymerization and the properties of the resulting polymers. The steric and electronic environment around the metal center, dictated by the ligand, influences monomer coordination, insertion, and chain propagation.
Monomer Activation and Polymer Chain Propagation
Metal complexes with nitrogen- and oxygen-based ligands are widely used in polymerization catalysis. For instance, late transition metal complexes with diimine or salicylaldiminato ligands are well-known for their ability to polymerize olefins. The this compound ligand, with its quinoline nitrogen and amino/hydroxyl donors, could potentially support an active polymerization catalyst. The coordination of this ligand to a metal like nickel, palladium, or titanium could create a catalytically active site for monomer activation and subsequent insertion into a growing polymer chain.
However, a review of the available scientific literature does not reveal specific examples of this compound-based metal complexes being employed as catalysts for polymerization. The field of polymerization catalysis is vast, with many different ligand architectures being explored, but this specific compound does not appear to have been a focus of published research in this area to date.
Control over Polymer Microstructure
A key challenge in polymerization catalysis is the control over the polymer's microstructure, such as tacticity (the stereochemical arrangement of adjacent chiral centers). The chirality and rigidity of the ligand coordinated to the metal center can have a profound impact on the stereoselectivity of the polymerization process. Chiral C2-symmetric ligands, for example, are often employed to produce isotactic polymers.
The this compound molecule contains a stereocenter at the C3 position. If used as a chiral, enantiopure ligand, it could potentially induce stereoselectivity in polymerization reactions. The rigid quinoline backbone, combined with the chiral center, might create a chiral environment around the metal center that could influence the orientation of the incoming monomer and the stereochemistry of its insertion. This could, in theory, allow for control over the resulting polymer's microstructure. Despite this potential, there is no current research data to support the use of this compound-based catalysts for controlling polymer microstructure.
Table 2: Potential of this compound in Catalysis
| Catalytic Application | Potential Role of the Ligand | Status of Research |
| Cross-Coupling Reactions | Stabilization of active metal center; steric and electronic tuning. | No specific data available. |
| C-H Functionalization | Potential directing group effect or ligand-accelerated catalysis. | No specific data available. |
| Polymerization Catalysis | Formation of an active site for monomer activation and propagation. | No specific data available. |
| Stereoselective Polymerization | Chiral ligand environment could control polymer tacticity. | No specific data available. |
Computational and Theoretical Investigations of 3 Amino 3 Quinolin 2 Yl Propan 1 Ol and Its Complexes
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.govresearchgate.net For a molecule like 3-Amino-3-(quinolin-2-yl)propan-1-ol, DFT calculations can provide deep insights into its fundamental chemical nature. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Schrödinger equation approximately. researchgate.netbohrium.com
Geometry Optimization and Electronic Structure Analysis
A primary step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. acs.org This process yields crucial data on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise spatial relationship between the quinoline (B57606) core and the flexible aminopropanol (B1366323) side chain.
Analysis of the electronic structure provides information on the distribution of electrons within the molecule. This can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bohrium.com For this compound, the nitrogen atom of the quinoline ring is expected to be a region of high electron density, making it a likely site for electrophilic attack or coordination to metal ions. bohrium.com
Table 1: Illustrative Optimized Geometric Parameters for a Quinoline Derivative Fragment
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.40 Å |
| Bond Length | C-N (aromatic) | ~1.37 Å |
| Bond Length | C-C (aliphatic) | ~1.54 Å |
| Bond Angle | C-C-C (aromatic) | ~120° |
| Bond Angle | C-N-C (aromatic) | ~118° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. researchgate.netajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.netajchem-a.com
A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net For quinoline derivatives, the HOMO is typically distributed over the entire molecule, while the LUMO is also delocalized across the aromatic system. bohrium.com Substituents on the quinoline ring can significantly alter the energies of these orbitals, thereby tuning the molecule's electronic properties and reactivity. rsc.org
Table 2: Representative FMO Data for Quinoline Derivatives
| Parameter | Typical Energy Range (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.0 to -5.0 | Electron-donating capability |
| LUMO Energy | -2.0 to -1.0 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 | Chemical reactivity and kinetic stability |
Prediction of Spectroscopic Properties (NMR, UV-Vis, CD)
DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. researchgate.netresearchgate.net
NMR (Nuclear Magnetic Resonance): DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the chemical shifts of ¹H and ¹³C nuclei. nih.gov These predictions are invaluable for assigning complex NMR spectra and confirming the connectivity and environment of atoms within the molecule.
UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. bohrium.comresearchgate.net For quinoline derivatives, these calculations can predict the π-π* transitions responsible for their characteristic UV absorption.
CD (Circular Dichroism) Spectroscopy: For chiral molecules, such as the individual enantiomers of this compound, TD-DFT can predict the CD spectrum. This is crucial for determining the absolute configuration of a chiral center by comparing the calculated spectrum to the experimental one.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.net These simulations provide detailed information on the conformational dynamics and interactions of molecules in a simulated environment, such as in a solvent or interacting with a metal ion. mdpi.comacs.org
Conformational Sampling and Dynamics in Solution
The aminopropanol side chain of this compound is flexible, meaning the molecule can adopt numerous conformations in solution. nih.govmdpi.com MD simulations can explore this conformational landscape by simulating the molecule's movement in a solvent box (e.g., water) over a period of nanoseconds. nih.gov This allows for the identification of the most stable or frequently occurring conformations and an understanding of the flexibility of different parts of the molecule, which is crucial for its interaction with other molecules or biological targets. nih.gov
Ligand-Metal Interaction Dynamics
The quinoline nitrogen and the amino and hydroxyl groups of the side chain make this compound an excellent candidate for a chelating ligand that can bind to metal ions. researchgate.net MD simulations can be used to study the dynamics of this binding process. mdpi.com By placing the ligand and a metal ion in a simulation box, one can observe the formation of the coordination complex, analyze the stability of the metal-ligand bonds, and investigate the geometry of the resulting complex. acs.org These simulations can reveal key information about the strength and nature of the interactions, such as the role of specific donor atoms in the coordination. acs.org
Reaction Mechanism Elucidation
Computational chemistry offers powerful tools to elucidate the intricate details of reaction mechanisms involving catalysts derived from ligands such as this compound. Density Functional Theory (DFT) is a primary method used to model the potential energy surface of a reaction, allowing for the identification of key intermediates and transition states.
Transition State Identification and Energy Barrier Calculations
The elucidation of a reaction mechanism hinges on the identification of transition states, which are the highest energy points along the reaction coordinate. For a catalytic cycle involving a metal complex of this compound, computational chemists would model the geometry of the reactants, intermediates, products, and transition states.
The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. DFT calculations can provide these energy values, offering insights into the feasibility of a proposed mechanism. For instance, in a hypothetical asymmetric transfer hydrogenation catalyzed by a ruthenium complex of a quinoline-based amino alcohol ligand, different pathways could be computationally explored to determine the most favorable one.
Table 1: Hypothetical Energy Barriers for a Catalyzed Reaction Step
| Proposed Transition State | Method/Basis Set | Solvent Model | Calculated Energy Barrier (kcal/mol) |
| TS1 (Concerted) | B3LYP/6-31G(d) | PCM (Toluene) | 25.4 |
| TS2 (Stepwise) | M06-2X/def2-TZVP | SMD (Ethanol) | 21.8 |
This table presents hypothetical data to illustrate the type of information generated from computational studies.
Elucidation of Stereochemical Control in Asymmetric Catalysis
In asymmetric catalysis, understanding the origin of stereoselectivity is crucial. Chiral ligands like this compound create a chiral environment around the metal center, which can lead to the preferential formation of one enantiomer of the product over the other.
Computational studies can elucidate the factors governing this stereochemical control. By calculating the energies of the transition states leading to the different stereoisomers, researchers can predict the enantiomeric excess of a reaction. These models can reveal the specific non-covalent interactions, such as hydrogen bonding or steric repulsion, between the ligand, substrate, and metal center that stabilize one transition state over the other. For example, analysis of the transition state geometries can show how the quinoline group and the amino alcohol functionality of the ligand direct the approach of the substrate.
Quantitative Structure-Activity Relationship (QSAR) Studies for Ligand Design (Focusing on Chemical Activity)
Quantitative Structure-Activity Relationship (QSAR) studies are a valuable tool for designing more effective ligands by establishing a mathematical relationship between the structural properties of a series of compounds and their chemical activity.
Derivation of Electronic and Steric Descriptors
To build a QSAR model, a set of molecular descriptors that quantify the electronic and steric properties of the ligands is required. For a series of ligands based on the this compound scaffold, these descriptors could be calculated using computational methods.
Electronic Descriptors: These describe the electron distribution in the molecule and can include parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, Mulliken charges on specific atoms (e.g., the nitrogen of the quinoline or the amino group), and the dipole moment. nih.govacarindex.com
Steric Descriptors: These quantify the size and shape of the ligand. Examples include molecular volume, surface area, and sterimol parameters, which describe the dimensions of substituents.
These descriptors are typically calculated for a library of related ligands where systematic structural modifications have been made.
Correlation with Catalytic Performance and Selectivity
Once the descriptors are calculated, they are correlated with experimentally determined catalytic performance data, such as reaction yield, turnover frequency, and enantiomeric excess. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR model. nanopaprika.eunih.gov
The resulting QSAR equation provides a quantitative understanding of which properties are most influential for catalytic activity and selectivity. For example, a model might reveal that a higher electron density on the quinoline nitrogen and a smaller steric footprint around the chiral center lead to higher enantioselectivity. This knowledge can then be used to computationally screen and propose new ligand structures with enhanced performance before their synthesis and experimental testing, thus accelerating the catalyst development process. nih.gov
Table 2: Example of a QSAR Data Table for a Ligand Set
| Ligand Analogue | HOMO Energy (eV) | Sterimol B1 Parameter | Experimental ee (%) |
| Ligand 1 | -5.87 | 1.52 | 85 |
| Ligand 2 | -5.95 | 1.68 | 78 |
| Ligand 3 | -5.79 | 1.51 | 92 |
| Ligand 4 | -6.02 | 1.85 | 65 |
This table contains illustrative data to demonstrate the components of a QSAR study.
Advanced Reactivity and Mechanistic Studies of 3 Amino 3 Quinolin 2 Yl Propan 1 Ol
Reactions at the Amino and Hydroxyl Functionalities
The presence of both a primary amino group and a primary hydroxyl group on the same aliphatic chain allows for a variety of derivatization reactions. The relative reactivity of these groups can often be controlled by the choice of reagents and reaction conditions.
Acylation, Alkylation, and Derivatization
The amino and hydroxyl groups of 3-Amino-3-(quinolin-2-yl)propan-1-ol are both nucleophilic and can readily undergo acylation and alkylation reactions.
Acylation: The primary amino group is generally more nucleophilic than the primary hydroxyl group and can be selectively acylated under controlled conditions. For instance, treatment with acyl chlorides or anhydrides in the presence of a non-nucleophilic base would be expected to yield the corresponding N-acyl derivative. In a study on the related 3-amino-quinolin-2-one, acylation with various acylating agents such as acyl chlorides, sulfonyl chlorides, and acetic anhydride (B1165640) was successfully demonstrated, indicating the feasibility of similar reactions on the amino group of this compound. researchgate.net To achieve acylation of the hydroxyl group, protection of the more reactive amino group would likely be necessary first.
Alkylation: Selective mono-N-alkylation of 3-amino alcohols can be challenging due to the potential for overalkylation to form di- and tri-alkylated products. However, methods have been developed to achieve selective mono-alkylation. One such strategy involves the formation of a stable chelate with 9-borabicyclononane (B1260311) (9-BBN), which protects and activates the amine for a subsequent reaction with an alkyl halide. organic-chemistry.org This methodology has been successfully applied to various 3-amino alcohols. organic-chemistry.org O-alkylation of the hydroxyl group would typically require prior protection of the amino group, for example, as a carbamate (B1207046) or an amide.
Other Derivatizations: The amino group can also be converted to a variety of other functional groups. For example, it can undergo diazotization followed by substitution, or be transformed into an isothiocyanate. The hydroxyl group can be converted to a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions at that position.
Table 1: Predicted Derivatization Reactions of the Amino and Hydroxyl Groups
| Functional Group | Reagent/Reaction Type | Predicted Product |
| Amino | Acyl chloride, Base | N-Acyl derivative |
| Amino | Alkyl halide, Base | N-Alkyl derivative(s) |
| Amino | 9-BBN, then Alkyl halide | Mono-N-Alkyl derivative |
| Hydroxyl | Acyl chloride, Base (with protected amine) | O-Acyl derivative |
| Hydroxyl | Alkyl halide, Base (with protected amine) | O-Alkyl derivative |
Oxidation and Reduction Pathways
The functional groups of this compound are also susceptible to oxidation and reduction.
Oxidation: The primary alcohol is the most readily oxidizable group in the side chain. Controlled oxidation using reagents like pyridinium (B92312) chlorochromate (PCC) would be expected to yield the corresponding aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) or Jones reagent would likely lead to the carboxylic acid. In a similar pyridine-containing compound, the primary alcohol was efficiently oxidized to a carboxylic acid using KMnO4 under acidic conditions. The secondary carbon bearing the amino and quinoline (B57606) groups could also be oxidized under harsh conditions, potentially leading to cleavage of the carbon-carbon bond.
Reduction: The quinoline ring is the primary site for reduction. Catalytic hydrogenation, for example using hydrogen gas with a palladium or platinum catalyst, would be expected to reduce the pyridine (B92270) ring of the quinoline moiety to a tetrahydroquinoline. High-pressure hydrogenation can saturate the pyridine ring to a piperidine. The benzene (B151609) portion of the quinoline ring is more resistant to reduction and would require more forcing conditions. The amino and hydroxyl groups are generally stable to these reduction conditions.
Table 2: Predicted Oxidation and Reduction Products
| Functional Group/Moiety | Reagent/Reaction Type | Predicted Product |
| Primary Alcohol | PCC | Aldehyde |
| Primary Alcohol | KMnO4, H+ | Carboxylic Acid |
| Quinoline Ring | H2, Pd/C | Tetrahydroquinoline |
| Quinoline Ring | High-pressure hydrogenation | Tetrahydroquinoline/Piperidine |
Reactivity of the Quinoline Moiety
The quinoline ring system is an aromatic heterocycle with its own distinct reactivity, which can be influenced by the presence of the 3-aminopropan-1-ol substituent at the 2-position.
Electrophilic and Nucleophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS): The quinoline ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. masterorganicchemistry.com Substitution typically occurs on the benzene ring, preferentially at positions 5 and 8. masterorganicchemistry.com The 3-aminopropan-1-ol substituent at the 2-position is likely to have a modest electronic effect on the benzene ring, and thus nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to proceed at the 5 and 8 positions. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS): Aromatic rings are generally nucleophilic; however, heteroaromatic compounds like pyridine and quinoline can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present. wikipedia.org The pyridine ring is more susceptible to nucleophilic attack than the benzene ring. For a 2-substituted quinoline, nucleophilic attack is favored at the 4-position. The reactivity can be enhanced by the presence of electron-withdrawing groups on the ring. wikipedia.org
N-Oxidation and Quaternization
N-Oxidation: The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can be readily oxidized to form the corresponding N-oxide using reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). N-oxidation activates the quinoline ring, particularly at the 2- and 4-positions, towards both electrophilic and nucleophilic attack.
Quaternization: The quinoline nitrogen is also nucleophilic and can be alkylated by alkyl halides to form quaternary ammonium (B1175870) salts. This reaction introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties of the quinoline ring, making it more susceptible to nucleophilic attack.
Stereoselective Transformations of the Compound Itself
As this compound is a chiral compound, stereoselective transformations that either preserve or invert the existing stereocenter, or that create new stereocenters in a controlled manner, are of significant interest.
Furthermore, if a ketone precursor to the alcohol were available, asymmetric reduction could be employed to establish the stereochemistry at the hydroxyl-bearing carbon. A Korean patent describes a method for the asymmetric reduction of a related β-aminoketone to an optically active 3-amino-1-propanol derivative using a spiroborate ester catalyst, achieving high enantiomeric excess. google.com This suggests that similar strategies could be applicable to the synthesis of enantiomerically pure this compound.
Additionally, enzymatic resolutions could be a powerful tool for separating the enantiomers of this compound or its derivatives. For example, a lipase (B570770) could selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers.
Epimerization Studies
No published studies detailing the epimerization of this compound were found. This includes a lack of information regarding the conditions, catalysts, or mechanistic pathways for the interconversion of its stereoisomers.
Chiral Pool Transformations
There is no available research that describes the use of this compound as a chiral starting material for the synthesis of other enantiomerically pure compounds. The scientific literature does not provide examples or methodologies for its application in chiral pool transformations.
Mechanistic Investigations of Unconventional Reactions
No mechanistic studies on unconventional reactions involving this compound could be identified. This includes a lack of data on its behavior in unique chemical transformations, detailed kinetic analyses, or computational studies of its reaction pathways.
Due to the lack of specific research on this compound, no data tables with detailed research findings can be generated.
Emerging Research Directions and Future Perspectives
Integration into Hybrid Materials and Nanostructures
The development of advanced materials with tailored properties is a cornerstone of modern chemical research. The functional groups present in 3-amino-3-(quinolin-2-yl)propan-1-ol make it an excellent building block for creating sophisticated hybrid materials and functionalized nanostructures.
The covalent attachment of organic molecules to the surface of inorganic nanoparticles (NPs) or bulk materials can dramatically alter their properties, enhancing their dispersion in polymer matrices, introducing specific recognition sites, or imparting new functionalities. The amino and hydroxyl groups of this compound are ideal anchor points for surface functionalization.
Research on related heterocyclic compounds has demonstrated the viability of this approach. For instance, aminoalcohol-based quinoxaline (B1680401) derivatives have been successfully used to functionalize gold nanoparticles (AuNPs), serving as capping ligands to stabilize the nanoparticles and confer specificity for targeting biological enzymes. rsc.org Similarly, novel quinoline-based polybenzoxazines have been coated onto surfaces like cotton fabrics to create highly hydrophobic materials for oil-water separation and onto mild steel to act as effective corrosion inhibitors. tandfonline.com
Following these precedents, derivatives of this compound could be grafted onto the surface of metal oxide nanoparticles (e.g., ZnO, TiO₂, SiO₂) or quantum dots. mdpi.com This functionalization could improve the nanoparticles' integration into polymer composites, leading to hybrid materials with enhanced mechanical or thermal properties. mdpi.com The quinoline (B57606) moiety, known for its coordinating and photophysical properties, could also be exploited to develop new sensors or photocatalytic materials.
Table 1: Potential Applications of Surface Functionalization with this compound Derivatives
| Nanomaterial Substrate | Anchoring Group(s) | Potential Application | Rationale |
| Gold Nanoparticles (AuNPs) | Amine (-NH₂) | Biosensing, Targeted Drug Delivery | Amine group provides a strong anchor to the gold surface; the quinoline moiety can be further functionalized. rsc.org |
| Silica Nanoparticles (SiO₂) | Hydroxyl (-OH) via silanization | Composite Materials, Chromatography | Hydroxyl group allows for covalent attachment through silane (B1218182) coupling agents, improving dispersion and stability. mdpi.com |
| Titanium Dioxide (TiO₂) | Hydroxyl (-OH), Amine (-NH₂) | Photocatalysis, UV Protection | The quinoline group can act as a photosensitizer, while the molecule anchors to the TiO₂ surface. |
| Mild Steel Surfaces | Amine (-NH₂), Quinoline N | Anti-Corrosion Coatings | The molecule can form a protective, hydrophobic layer that inhibits corrosion processes. tandfonline.com |
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from organic linkers (ligands) and metal nodes or organic nodes, respectively. Their high surface areas, tunable pore sizes, and functionalizable structures make them promising for applications in gas storage, separation, and catalysis. nih.govresearchgate.net
The structure of this compound makes it an intriguing candidate for a ligand in MOF and COF synthesis. The quinoline nitrogen and the primary amine can act as a bidentate chelating unit to coordinate with metal ions, a fundamental interaction in MOF construction. nih.gov The use of amino-functionalized ligands is a well-established strategy for creating MOFs with enhanced properties, such as improved CO₂ adsorption selectivity. researchgate.netrsc.orgresearchgate.net Furthermore, the synthesis of stable, quinoline-linked COFs via multi-component reactions has been recently demonstrated, highlighting the utility of the quinoline core in building robust framework materials. researchgate.netresearchgate.net
Incorporating this compound as a linker could lead to the formation of chiral MOFs or COFs, which are highly sought after for enantioselective separations and asymmetric catalysis. The flexible propanol (B110389) chain could introduce dynamic behavior or specific guest interactions within the framework pores.
Development of Novel Synthetic Methodologies
While traditional batch synthesis methods are effective, modern chemistry is increasingly moving towards more efficient, scalable, and sustainable synthetic strategies. The development of novel methodologies for the synthesis and derivatization of this compound is a key area of future research.
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over batch processing, including superior heat and mass transfer, enhanced safety for hazardous reactions, and straightforward scalability. researchgate.net This technology has been successfully applied to classic quinoline syntheses like the Doebner-von Miller and Skraup reactions, enabling efficient and rapid production of quinoline derivatives. researchgate.netnih.goviipseries.org
Moreover, modular continuous flow systems have been developed for the convergent synthesis of vicinyl amino alcohols, demonstrating that the core structure of this compound is amenable to this approach. rsc.org A future synthetic route could involve a multi-step flow process, potentially starting from simpler precursors to construct the quinoline ring and then introducing the amino alcohol side chain in a telescoped sequence without intermediate purification. This would represent a greener and more efficient manufacturing process. researchgate.net
Photoredox catalysis and electrochemistry are powerful tools for modern organic synthesis, enabling unique chemical transformations under mild conditions by leveraging the reactivity of radical intermediates. citedrive.commdpi.com These methods are particularly well-suited for the C-H functionalization of aromatic systems like quinoline. rsc.orgmdpi.com
Electrochemical methods have been developed for the synthesis of the quinoline core and for its selective C3-thiolation. citedrive.comrsc.org This suggests that the quinoline ring of this compound could be electrochemically modified at specific positions to introduce new functional groups. Similarly, visible-light photoredox catalysis has been used for the C-H hydroxyalkylation and dearomatization of quinolines, unlocking novel reactivity patterns. nih.govresearchgate.net Applying these photoredox strategies to this compound could generate a library of new derivatives with unique photophysical or biological properties, without the need for pre-functionalization of the starting material. mdpi.comresearchgate.net
Advanced Applications in Chemical Technologies
The unique structural combination within this compound opens the door to a wide range of advanced chemical technologies. Its future applications will likely stem from its use as a specialized building block, ligand, or functional molecule.
The potential applications are diverse and leverage the distinct features of the molecule:
Asymmetric Catalysis: The chiral amino alcohol moiety is a classic structural motif in ligands for asymmetric catalysis. The compound could be used to synthesize new chiral ligands for metal-catalyzed reactions, such as asymmetric hydrogenation or transfer hydrogenation, where the quinoline unit could help in catalyst binding and tuning electronic properties.
Sensing and Detection: The quinoline core is fluorescent, and its emission properties are often sensitive to the local environment, including the presence of metal ions. Materials functionalized with this compound could be developed as fluorescent chemosensors for the detection of specific metal cations or anions.
Pharmaceutical Intermediates: Chiral amino alcohols are crucial building blocks in the synthesis of many active pharmaceutical ingredients (APIs). nih.govwestlake.edu.cngoogle.com The quinoline-containing structure could serve as a key intermediate for novel therapeutics.
Advanced Polymers: As a bifunctional monomer (containing amine and hydroxyl groups), it could be incorporated into polymers like polyurethanes or polyamides. The pendant quinoline group would impart specific properties to the polymer backbone, such as metal-binding capabilities, altered optical properties, or enhanced thermal stability.
Table 2: Summary of Potential Advanced Applications
| Application Area | Key Molecular Feature(s) | Description of Potential Use |
| Asymmetric Catalysis | Chiral Amino Alcohol, Quinoline N-donor | Development of novel chiral ligands for enantioselective metal-catalyzed transformations. |
| Materials Science | Amine and Hydroxyl Groups | Surface functionalization of nanoparticles and polymers; creation of anti-corrosion coatings. tandfonline.com |
| Coordination Chemistry | Bidentate (N,N) Chelating Unit | Ligand for constructing functional Metal-Organic Frameworks (MOFs) for catalysis or separations. nih.gov |
| Chemical Sensing | Quinoline Fluorophore | Design of fluorescent chemosensors for the selective detection of metal ions or other analytes. |
| Medicinal Chemistry | Chiral Scaffold | Use as a key intermediate in the synthesis of complex, biologically active molecules. google.com |
Chemosensors and Molecular Recognition Systems (Excluding Biological Sensing)
The quinoline ring system is a well-established fluorophore and a key component in the design of chemosensors for ion and molecule recognition. The nitrogen atom in the quinoline ring and the amino and hydroxyl groups in the propanolamine (B44665) side chain of this compound provide potential coordination sites for metal ions and other analytes.
Detailed Research Findings:
Research on analogous quinoline-based compounds has demonstrated their efficacy as colorimetric and fluorescent chemosensors. For instance, quinoline-based thiosemicarbazones have been shown to act as colorimetric chemosensors for anions like fluoride (B91410) and cyanide, exhibiting a distinct color change upon binding. rjptonline.org This sensing mechanism often involves hydrogen bonding interactions between the sensor and the analyte, leading to a change in the electronic properties of the quinoline fluorophore.
The presence of the amino and hydroxyl groups in this compound could enhance its selectivity and sensitivity as a chemosensor. These groups can participate in specific hydrogen bonding interactions, enabling the molecule to selectively recognize and bind to target analytes. The chiral nature of the compound could also be exploited for the development of sensors capable of enantioselective recognition of chiral molecules.
Table 1: Potential Analytes for Quinoline-Based Chemosensors
| Analyte Category | Specific Examples | Potential Interaction Mechanism with this compound |
|---|---|---|
| Metal Cations | Cu²⁺, Fe³⁺, Zn²⁺ | Coordination with quinoline nitrogen and side-chain heteroatoms |
| Anions | F⁻, CN⁻, AcO⁻ | Hydrogen bonding with the amino and hydroxyl groups |
Advanced Separations and Chiral Resolution Techniques
The chirality of this compound makes it a valuable target for and a potential tool in advanced separation and chiral resolution techniques. The separation of enantiomers is of paramount importance in the pharmaceutical and fine chemical industries, as different enantiomers of a chiral molecule can exhibit distinct biological activities.
Detailed Research Findings:
The development of efficient methods for the chiral resolution of amino alcohols is an active area of research. Techniques such as fractional crystallization of diastereomeric salts, chiral chromatography, and kinetic resolution are commonly employed. For instance, the resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol, an intermediate for the synthesis of duloxetine, has been successfully achieved using (S)-mandelic acid as a resolving agent. nih.gov
Given its structural similarity to other chiral amino alcohols, it is anticipated that this compound could be resolved using similar methodologies. Furthermore, its chiral structure makes it a potential candidate for use as a chiral selector in chromatographic stationary phases or as a chiral ligand in enantioselective catalysis, contributing to the development of new methods for the separation of other racemic compounds.
Interdisciplinary Approaches and Computational Advancements
The integration of computational tools and interdisciplinary approaches is revolutionizing chemical research. High-throughput screening and machine learning are becoming indispensable for accelerating the discovery and optimization of new molecules and reactions.
High-Throughput Screening for Ligand Discovery (Chemical Screening)
High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits" with desired properties. Quinoline derivatives are frequently included in such libraries due to their diverse biological and chemical activities. nih.gov
Detailed Research Findings:
While specific HTS campaigns involving this compound are not yet reported, the general applicability of HTS to quinoline-based libraries is well-documented. nih.govmdpi.com For example, HTS has been employed to identify quinoline derivatives as potent inhibitors of various enzymes and receptors. mdpi.com The structural features of this compound, including its hydrogen bond donors and acceptors and its rigid aromatic scaffold, make it a suitable candidate for inclusion in HTS libraries for the discovery of new ligands for a variety of chemical and material science applications.
Table 2: Potential Applications of this compound in HTS-based Ligand Discovery
| Target Class | Potential Application | Rationale |
|---|---|---|
| Metal Catalysts | Asymmetric Catalysis | Chiral ligand for enantioselective transformations |
| Material Science | Organic Electronics | Building block for novel organic materials with specific photophysical properties |
Machine Learning in Reaction Prediction and Catalyst Optimization
Machine learning (ML) is increasingly being used to predict the outcomes of chemical reactions and to optimize catalyst performance. These computational approaches can significantly reduce the experimental effort required to develop new synthetic methods and catalysts.
Detailed Research Findings:
ML models are being trained on large datasets of chemical reactions to predict the products of new reactions with high accuracy. rjptonline.orgneurips.cc These models can learn complex relationships between reactants, reagents, and reaction conditions to make predictions. For a molecule like this compound, ML could be used to predict its reactivity in various chemical transformations, aiding in the design of efficient synthetic routes.
Furthermore, ML is being applied to the optimization of catalysts. By analyzing the relationship between the structure of a catalyst and its performance, ML models can identify new catalyst designs with improved activity and selectivity. Given the potential of this compound to act as a chiral ligand, ML could be employed to design and optimize catalysts based on this scaffold for a range of asymmetric reactions.
Q & A
Q. What are the optimal synthetic routes for 3-Amino-3-(quinolin-2-yl)propan-1-ol?
The synthesis can be approached via two primary methods:
- Reduction of nitro precursors : Hydrogenation of 3-nitro-3-(quinolin-2-yl)propan-1-ol using a palladium catalyst under controlled pressure (e.g., 1–3 atm H₂) .
- Reductive amination : Reacting 3-(quinolin-2-yl)propanal with ammonia or a primary amine source in the presence of sodium cyanoborohydride (NaBH₃CN) at pH 7–8 . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 aldehyde-to-amine) and inert atmosphere conditions to prevent oxidation.
Q. How can researchers purify and characterize this compound?
- Purification : Recrystallization using ethanol/water mixtures (70:30 v/v) or column chromatography with silica gel and a gradient eluent (e.g., 5–20% methanol in dichloromethane) .
- Characterization :
- NMR : Analyze δ 1.5–2.0 ppm (methylene protons adjacent to the amino group) and δ 8.0–9.0 ppm (quinoline aromatic protons) .
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (40:60) to confirm >95% purity .
Advanced Research Questions
Q. How does the quinoline moiety influence the compound’s bioactivity and interaction with biological targets?
The quinoline ring enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or cytochrome P450 enzymes). Comparative studies with simpler analogs (e.g., 3-amino-1-propanol) show reduced binding affinity (IC₅₀ values increase by 10–100×), highlighting the necessity of the quinoline scaffold for target engagement . Methodologically, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics.
Q. What strategies resolve low yields during the reductive amination step?
Low yields (<40%) often arise from imine intermediate instability. Solutions include:
- Solvent optimization : Use polar aprotic solvents (e.g., tetrahydrofuran) to stabilize intermediates .
- Catalytic additives : Introduce 2–5 mol% acetic acid to protonate the imine and accelerate reduction .
- Temperature control : Maintain reactions at 0–4°C to minimize side reactions like aldol condensation .
Q. How can researchers design analogs to improve pharmacokinetic properties while retaining bioactivity?
- Structural modifications :
- Quinoline substitution : Introduce electron-withdrawing groups (e.g., -Br at position 6) to enhance metabolic stability .
- Amino group derivatization : Replace the primary amine with a dimethylamino group to reduce renal clearance (e.g., logD adjustments from −1.2 to 0.5) .
- In vitro assays :
- Microsomal stability tests : Incubate analogs with liver microsomes (37°C, NADPH cofactor) to measure half-life improvements .
- Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption (target Papp >1 × 10⁻⁶ cm/s) .
Methodological Notes
- Contradictions in evidence : While emphasizes palladium-catalyzed hydrogenation, highlights NaBH₄-mediated reduction for similar scaffolds. Researchers should test both methods and optimize based on substrate sensitivity .
- Key data gaps : Limited literature exists on the compound’s crystallographic data. Single-crystal X-ray diffraction is recommended for unambiguous structural confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
